molecular formula C15H12N2O3 B2667703 Methyl 5-cyano-2-methyl-6-phenoxynicotinate CAS No. 303146-35-2

Methyl 5-cyano-2-methyl-6-phenoxynicotinate

Cat. No. B2667703
CAS RN: 303146-35-2
M. Wt: 268.272
InChI Key: QMQUEZCRIVKCFV-UHFFFAOYSA-N
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Description

“Methyl 5-cyano-2-methyl-6-phenoxynicotinate” is a chemical compound with the molecular formula C15H12N2O3 . It is also known as “methyl 5-cyano-2-methyl-6-phenoxypyridine-3-carboxylate” and "3-Pyridinecarboxylic acid, 5-cyano-2-methyl-6-phenoxy-, methyl ester" .


Molecular Structure Analysis

The molecular structure of “Methyl 5-cyano-2-methyl-6-phenoxynicotinate” is defined by its molecular formula, C15H12N2O3 . This indicates that it contains 15 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The exact arrangement of these atoms in the molecule would be depicted in its structural formula, which is not provided in the search results.


Physical And Chemical Properties Analysis

“Methyl 5-cyano-2-methyl-6-phenoxynicotinate” has a molecular weight of 268.27 . Other physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Epigenetic Modifications and DNA Methylation

  • Conversion of 5-Methylcytosine to 5-Hydroxymethylcytosine : Research demonstrates the importance of methylation mediation in mammalian genomes, where methylation patterns play a crucial regulatory role. Specifically, the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) by the TET1 protein highlights a pathway for dynamic DNA demethylation, which is critical for gene regulation and embryonic stem cell differentiation. This conversion process suggests applications in understanding epigenetic regulation and the development of therapeutic strategies targeting DNA methylation patterns (Tahiliani et al., 2009).

  • Quantitative Sequencing of 5-Methylcytosine and 5-Hydroxymethylcytosine : Advances in sequencing technology allow for the discrimination of epigenetically modified cytosine nucleotides, providing a detailed map of methylation and hydroxymethylation across the genome. This technology has applications in understanding the epigenetic landscape of embryonic stem cells and its role in gene expression regulation (Booth et al., 2012).

Organic Synthesis and Catalysis

  • Synthesis of Key Intermediates : Research into the synthesis of intermediates like "Methyl 5S-(benzoyloxy)-6-oxohexanoate" showcases methodologies for creating complex organic compounds that can serve as precursors for further chemical synthesis, including pharmaceuticals and agrochemicals. This example demonstrates the versatility and creativity required in organic synthesis to construct molecules of interest from simpler starting materials (Hayes & Wallace, 1990).

  • Catalysis and Chemical Reactions : Studies on the oxidation of biodiesel fuels blend surrogate provide insights into the chemical mechanisms and catalysis involved in biofuel production. Understanding the oxidative behavior of unsaturated esters is critical for improving biodiesel combustion properties and environmental impact (Herbinet et al., 2009).

properties

IUPAC Name

methyl 5-cyano-2-methyl-6-phenoxypyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-10-13(15(18)19-2)8-11(9-16)14(17-10)20-12-6-4-3-5-7-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQUEZCRIVKCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)OC2=CC=CC=C2)C#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-cyano-2-methyl-6-phenoxynicotinate

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